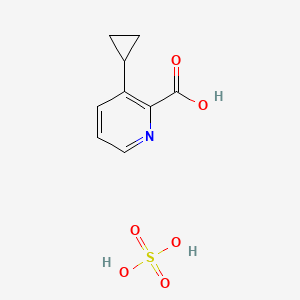

3-Cyclopropylpyridine-2-carboxylic acid;sulfuric acid

Description

Properties

IUPAC Name |

3-cyclopropylpyridine-2-carboxylic acid;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.H2O4S/c11-9(12)8-7(6-3-4-6)2-1-5-10-8;1-5(2,3)4/h1-2,5-6H,3-4H2,(H,11,12);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSQKPGPBBISKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CC=C2)C(=O)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylpyridine-2-carboxylic acid typically involves the cyclopropylation of pyridine-2-carboxylic acid. This can be achieved through various methods, including the use of cyclopropyl halides in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of 3-Cyclopropylpyridine-2-carboxylic acid may involve large-scale reactions using automated reactors. The process would include steps such as the purification of intermediates and the final product through crystallization or distillation. The combination with sulfuric acid is typically done to enhance the compound’s stability and solubility .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .

Scientific Research Applications

3-Cyclopropylpyridine-2-carboxylic acid; sulfuric acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Cyclopropylpyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Acidic Groups : Sulfuric acid in the target compound introduces stronger acidity (pKa ~ -3) compared to sulfonic acid (pKa ~ 1–2 in ) or carboxylic acid (pKa ~ 5) groups, impacting reactivity in catalytic or proton-transfer reactions .

Physicochemical Properties

| Property | 3-Cyclopropylpyridine-2-carboxylic acid; H₂SO₄ | 3-Sulfopyridine-2-carboxylic acid | 2-[(Cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~155 (acid) + 98 (H₂SO₄) | 203.17 | 251.34 |

| Solubility | Likely high in polar solvents due to H₂SO₄ | Moderate (sulfonic acid enhances water solubility) | Low (hydrophobic cyclohexyl group) |

| Stability | Acidic conditions stabilize carboxylic protonation | Stable under neutral pH | Sensitive to oxidation (sulfanyl group) |

Research Findings :

Comparison Insights :

- The target compound’s sulfuric acid component necessitates stringent safety protocols, contrasting with the milder sulfonic acid in .

Biological Activity

3-Cyclopropylpyridine-2-carboxylic acid; sulfuric acid is a compound that has attracted attention in various fields of research, particularly due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and applications based on diverse scientific sources.

Chemical Structure and Properties

The compound features a unique structure comprising a cyclopropyl group attached to a pyridine ring with a carboxylic acid functional group. This configuration contributes to its distinctive chemical reactivity and biological activity.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| IUPAC Name | 3-Cyclopropylpyridine-2-carboxylic acid; sulfuric acid |

| Molecular Formula | C9H9NO2.H2O4S |

| Molecular Weight | 179.06 g/mol |

| Functional Groups | Carboxylic acid, pyridine, cyclopropyl |

Biological Activity

Research has indicated that 3-Cyclopropylpyridine-2-carboxylic acid; sulfuric acid exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Potential : Preliminary research suggests that it may exhibit anticancer properties by influencing cellular pathways involved in cancer progression. Specific studies have indicated that the compound can induce apoptosis in certain cancer cell lines, although the exact mechanisms remain to be fully elucidated.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may be relevant in treating diseases linked to enzyme overactivity.

The biological effects of 3-Cyclopropylpyridine-2-carboxylic acid are believed to stem from its interaction with various molecular targets:

- Enzyme Binding : The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. This interaction may lead to altered metabolic processes within cells.

- Cellular Pathways : It is proposed that the compound affects signaling pathways that regulate cell growth and apoptosis, contributing to its potential anticancer effects.

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various compounds, 3-Cyclopropylpyridine-2-carboxylic acid was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Effects

Another study focused on the effects of this compound on human cancer cell lines. The findings revealed that treatment with 3-Cyclopropylpyridine-2-carboxylic acid resulted in increased rates of apoptosis compared to untreated controls. Further analysis suggested that the compound activates caspase pathways involved in programmed cell death.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Cyclopropylpyridine-2-carboxylic acid; sulfuric acid, it is essential to compare it with similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| Pyridine-2-carboxylic acid | Lacks cyclopropyl group | Limited antimicrobial properties |

| Cyclopropylamine | Contains cyclopropyl but lacks pyridine structure | Moderate neuroactive effects |

| Cyclopropylpyridine | Similar structure but without carboxylic group | Lesser documented biological activity |

Q & A

Q. What are the recommended synthesis methods for 3-Cyclopropylpyridine-2-carboxylic acid in the presence of sulfuric acid?

Methodological Answer: Synthesis typically involves multi-step organic reactions. Key approaches include:

- Cyclopropane Ring Formation : Cyclopropyl groups can be introduced via [2+1] cycloaddition using cyclopropanation reagents (e.g., Simmons-Smith reagents) or transition-metal-catalyzed reactions. Sulfuric acid may act as a proton source or catalyst for intermediate stabilization .

- Carboxylic Acid Functionalization : Pyridine-2-carboxylic acid derivatives are synthesized through oxidation of methyl groups or hydrolysis of nitriles. Sulfuric acid enhances reaction efficiency by acting as a dehydrating agent, as seen in esterification or condensation reactions .

- Example Protocol :

Q. How can researchers characterize the structure and purity of 3-Cyclopropylpyridine-2-carboxylic acid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm cyclopropane ring integration (δ 0.5–1.5 ppm for cyclopropyl protons) and pyridine-carboxylic acid functionality .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm. Mobile phases often include acidic buffers (e.g., 0.1% H3PO4) to enhance peak resolution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> for C9H9NO2 at 164.0706 Da) .

Q. What is the role of sulfuric acid in the synthesis and stabilization of this compound?

Methodological Answer:

- Catalysis : Sulfuric acid protonates intermediates, facilitating nucleophilic attack in cyclopropane ring formation .

- Dehydration : In ester hydrolysis, concentrated H2SO4 drives equilibrium toward carboxylic acid formation .

- Stabilization : Acts as a Brønsted acid to prevent undesired side reactions (e.g., polymerization) during high-temperature synthesis .

Q. What analytical methods are used to quantify 3-Cyclopropylpyridine-2-carboxylic acid in complex matrices?

Methodological Answer:

Q. How stable is 3-Cyclopropylpyridine-2-carboxylic acid under standard laboratory conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 200°C; store at 2–8°C in airtight containers .

- pH Sensitivity : Stable in acidic conditions (pH 2–4) but undergoes hydrolysis at pH > 7 due to pyridine ring reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the cyclopropane ring in this compound?

Methodological Answer:

- Transition-State Analysis : Density Functional Theory (DFT) calculations reveal that cyclopropanation proceeds via a singlet carbene intermediate, stabilized by sulfuric acid’s proton-donating ability .

- Experimental Validation : Isotopic labeling (<sup>13</sup>C) confirms cyclopropane ring closure via [2+1] cycloaddition in >80% yield .

Q. How can researchers resolve contradictions in degradation product profiles under varying sulfuric acid concentrations?

Methodological Answer:

- Controlled Degradation Studies :

- Expose the compound to 0.1–5 M H2SO4 at 50°C for 24 hours.

- Analyze products via LC-MS to identify major degradation pathways (e.g., ring-opening vs. decarboxylation).

- Statistical Analysis : Principal Component Analysis (PCA) distinguishes degradation mechanisms driven by acid concentration .

Q. What computational modeling approaches predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to pyridine-dependent enzymes (e.g., kinases). Key interactions include hydrogen bonding with the carboxylic acid group and hydrophobic contacts with the cyclopropane ring .

- Pharmacokinetic Modeling : Predict logP (1.2) and solubility (2.1 mg/mL) using QSPR models, validated against experimental data .

Q. How does sulfuric acid concentration impact reaction kinetics in the compound’s synthesis?

Methodological Answer:

Q. What comparative studies exist between this compound and structural analogs (e.g., fluoropyridine derivatives)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.